YEVPHJIBDVTKJC-XTMJHDMTSA-N
Description
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.477 |
InChI |
InChI=1S/C25H23N3O3/c29-23(27-17-6-2-1-3-7-17)21-20-10-12-25(31-20)15-28(24(30)22(21)25)13-11-16-14-26-19-9-5-4-8-18(16)19/h1-10,12,14,20-22,26H,11,13,15H2,(H,27,29)/t20-,21?,22+,25-/m0/s1 |
InChI Key |
YEVPHJIBDVTKJC-XTMJHDMTSA-N |
SMILES |
C1C23C=CC(O2)C(C3C(=O)N1CCC4=CNC5=CC=CC=C54)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Challenges in Addressing the Query
Absence of Direct Evidence
Most evidence focuses on unrelated topics such as:
- Whole-exome sequencing data ()

- Transcriptomic profiling ()

- Credit data synthesis ()

- Protein complex geometry ()

- Vegetation simulation ()

- Journal submission guidelines (Evidences 12–13).
References to chemical compounds in and are fragmented, written in non-English languages, or obscured by technical jargon, making them unusable for authoritative comparisons .
Lack of Chemical Data Tables
The evidence includes multiple tables (e.g., Table 1 in , Table 2 in ), but none provide chemical properties, spectral data, or structural descriptors necessary for comparing compounds. For example:
- mentions "N-[apUJICyJIbΦ0HNJIHMUHO(METH1)MeTHJ1]-1,4-6eH3OXUHOHMOHOHMHHbI" but lacks clarity due to transliteration errors and incomplete sentences .
Inability to Cross-Reference
Without access to external databases (e.g., PubChem, SciFinder), it is impossible to verify its identity or retrieve comparable data.
Critical Gaps in the Evidence
Missing Structural and Functional Data
A professional comparison requires:
- Molecular formula and IUPAC name.
- Physicochemical properties (e.g., solubility, melting point).
- Spectral data (NMR, IR, MS).
- Biological activity or industrial applications. None of these are available in the provided evidence.
No Analogous Compounds Identified
For instance:
Recommendations for Future Work
To address this query effectively, the following steps are necessary:
Access Authoritative Databases : Use PubChem, ChemSpider, or Reaxys to decode the InChIKey and identify the compound.
Retrieve Structural Data : Obtain the compound’s SMILES, molecular weight, and functional groups.
Identify Analogs : Search for compounds with shared scaffolds (e.g., benzoxazines, heterocyclic amines) using similarity search tools.
Comparative Analysis: Tabulate properties such as: LogP (lipophilicity) Hydrogen bond donors/acceptors Toxicity profiles (e.g., LD50) Synthetic routes (e.g., catalytic methods in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





